

a initial in vitro studies of Zerencotrep efficacy

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Compound of Interest

Compound Name: Zerencotrep

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An In-depth Technical Guide to the Initial In Vitro Efficacy of **Zerencotrep**

This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of **Zerencotrep** (also known as Pico145 and HC-608), a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of **Zerencotrep**.

Core Mechanism of Action

Zerencotrep is a highly potent inhibitor of TRPC1/4/5 channels. Its mechanism of action revolves around the direct blockade of these channels, thereby preventing cation influx, primarily Ca^{2+} , in response to various stimuli. This inhibitory action has been demonstrated to be highly selective, with no significant effects on other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8[1].

Quantitative Efficacy Data

The in vitro potency of **Zerencotrep** has been quantified across various cell-based assays, demonstrating its picomolar to nanomolar efficacy. The following tables summarize the key inhibitory concentrations (IC_{50}) of **Zerencotrep** against different TRPC channel subtypes and in various cell lines.

Table 1: Inhibitory Activity of **Zerencotrep** against TRPC Channels

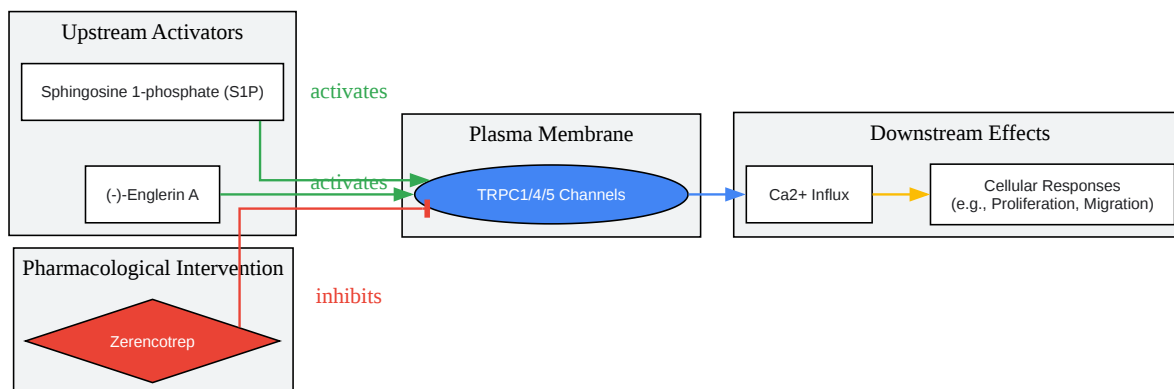
Target Channel	Activator	IC50 (nM)	Cell Line
TRPC4/TRPC5	(-)-Englerin A	0.349	HEK 293
TRPC5	(-)-Englerin A	1.3	HEK 293
TRPC4-TRPC1 Concatemer	(-)-Englerin A	0.03	HEK 293 Tet+
TRPC5-TRPC1 Concatemer	(-)-Englerin A	0.2	HEK 293 Tet+
TRPC4-TRPC1	Sphingosine 1- phosphate (S1P)	0.011	N/A

Table 2: Efficacy of **Zerencotrep** in Cancer Cell Lines

Cell Line	Description	IC50 (nM)
Hs578T	EA-sensitive cancer cell line	0.11

Signaling Pathway of Zerencotrep

Zerencotrep's primary mechanism involves the inhibition of TRPC1/4/5 channels, which are key components of cellular calcium signaling. These channels are activated by various stimuli, leading to an influx of Ca^{2+} that modulates numerous downstream cellular processes. By blocking these channels, **Zerencotrep** effectively attenuates these signaling cascades.



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Caption: **Zerencotrep** inhibits TRPC1/4/5 channels, blocking Ca²⁺ influx.

Experimental Protocols

The following section details the methodology for a key in vitro assay used to determine the efficacy of **Zerencotrep**.

Calcium Imaging Assay for TRPC Channel Inhibition

This protocol describes the use of a fura-2 Ca²⁺ indicator dye to monitor changes in intracellular calcium concentration following channel activation and inhibition.

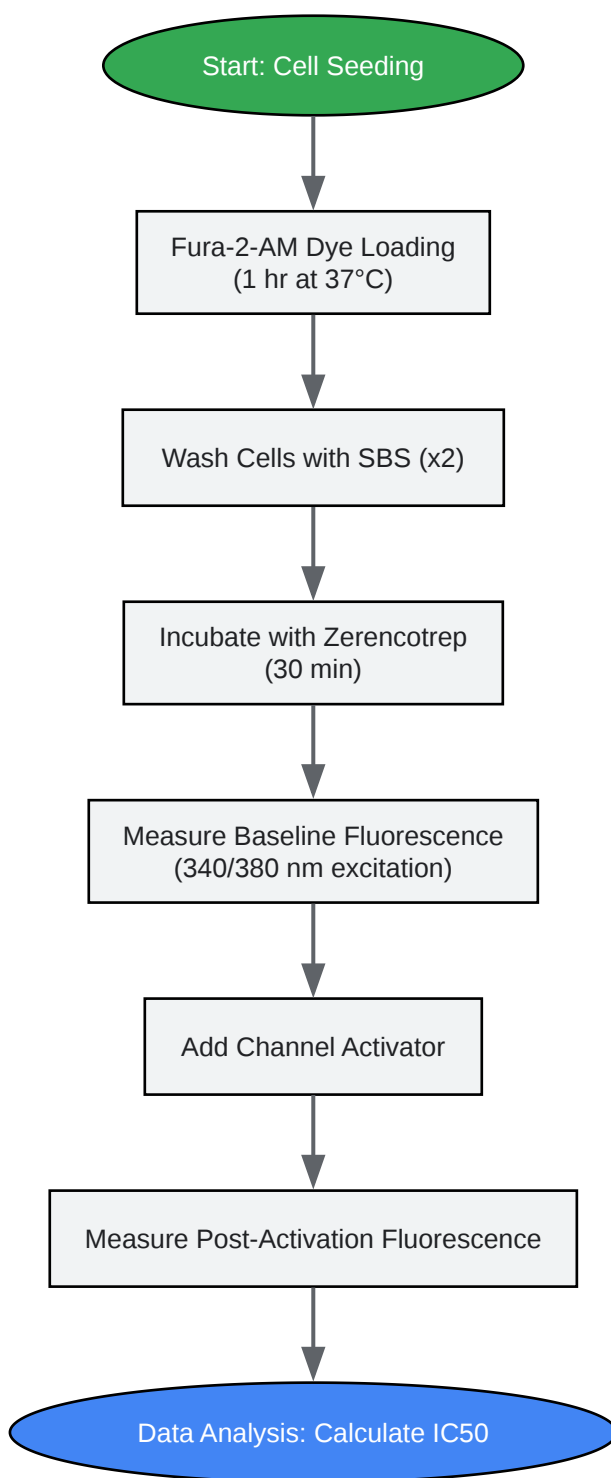
Materials:

- HEK 293, A498, or Hs578T cells
- 96-well clear-bottomed poly-d-lysine-coated black plates (for HEK 293) or clear-bottomed Nunc plates
- Fura-2-AM (2 μ M)

- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM Hepes (pH 7.4)
- 0.01% Pluronic acid
- **Zerencotrep** (Pico145)
- Channel activator (e.g., (-)-Englerin A or S1P)
- 96-well fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells at 90% confluence into the appropriate 96-well plates 24 hours prior to the experiment.
- Dye Loading: Incubate the cells for 1 hour at 37°C with fura-2-AM (2 µM) in SBS containing 0.01% pluronic acid.
- Washing: Wash the cells twice with SBS.
- Compound Incubation: Add **Zerencotrep** or other inhibitors (e.g., ML204) to the cells and incubate for 30 minutes before taking Ca²⁺ measurements.
- Fluorescence Measurement: Record fura-2 fluorescence using a 96-well fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm.
- Channel Activation: Add the specific TRPC channel activator to initiate Ca²⁺ influx.
- Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is used to determine the intracellular Ca²⁺ concentration. The IC₅₀ values are calculated from the concentration-response curves of **Zerencotrep**'s inhibition of the activator-evoked Ca²⁺ entry.



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Caption: Workflow for the in vitro calcium imaging assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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